4-Bromo-5-chloro-6-methoxypyrimidine
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Overview
Description
4-Bromo-5-chloro-6-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4BrClN2O and a molecular weight of 223.46 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy substituents on a pyrimidine ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-6-methoxypyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the reaction of 4,6-dimethoxypyrimidine with bromine and chlorine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like ethanol or dimethylformamide (DMF), and requires the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-6-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are often utilized.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
4-Bromo-5-chloro-6-methoxypyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-6-methoxypyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The bromine and chlorine substituents enhance its binding affinity and specificity towards these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-chloro-6-methylpyrimidine
- 4-Bromo-5-chloro-6-ethoxypyrimidine
- 4-Bromo-5-chloro-6-fluoropyrimidine
Uniqueness
4-Bromo-5-chloro-6-methoxypyrimidine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of specific bioactive molecules and enhances its reactivity in various chemical transformations .
Properties
IUPAC Name |
4-bromo-5-chloro-6-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-5-3(7)4(6)8-2-9-5/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYMSKUTNYCIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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